An In-Depth Technical Guide to Tris(4-nonylphenyl) phosphite: Chemical Structure, Properties, and Biological Interactions
An In-Depth Technical Guide to Tris(4-nonylphenyl) phosphite: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-nonylphenyl) phosphite (B83602) (TNPP) is a synthetic organophosphorus compound widely employed as an antioxidant and stabilizer in the polymer industry.[1] Its primary function is to protect polymeric materials from degradation during high-temperature processing and to enhance their long-term stability.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods pertaining to TNPP. Furthermore, it delves into the compound's mechanisms of action, including its role as a secondary antioxidant in polymers and its recently uncovered interactions with biological signaling pathways. This document aims to serve as a critical resource for researchers in material science and drug development by presenting detailed experimental protocols and visualizing complex molecular and cellular processes.
Chemical Structure and Identification
Tris(4-nonylphenyl) phosphite is a complex organic molecule consisting of a central phosphorus atom bonded to three 4-nonylphenoxy groups. The nonyl group is typically a branched alkyl chain.
Chemical Formula: C₄₅H₆₉O₃P
Molecular Weight: 689.00 g/mol [3]
CAS Number: 26523-78-4[3]
Chemical Structure:
Caption: Chemical structure of Tris(4-nonylphenyl) phosphite.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Tris(4-nonylphenyl) phosphite.
| Property | Value | Reference(s) |
| Physical State | Viscous liquid | [4] |
| Color | Colorless to pale yellow | [2] |
| Boiling Point | >360 °C | [4] |
| Density | 0.99 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.528 | [4] |
| Water Solubility | Insoluble | [1] |
Experimental Protocols
Synthesis of Tris(4-nonylphenyl) phosphite
A common method for the synthesis of TNPP involves the reaction of 4-nonylphenol (B119669) with phosphorus trichloride (B1173362).[3] An improved, high-yield process is detailed below.[5]
Materials:
-
4-nonylphenol (at least a 4% weight excess)
-
Phosphorus trichloride (PCl₃)
-
Reaction vessel with agitation and heating capabilities
-
Thin-film distillation apparatus
Procedure:
-
Combine at least a 4 weight percent excess of 4-nonylphenol with phosphorus trichloride in the reaction vessel.
-
Agitate and heat the mixture to a temperature sufficient to liberate the hydrochloric acid (HCl) byproduct. The reaction temperature can range from room temperature to 130°C.
-
After the reaction is complete, remove the excess unreacted 4-nonylphenol from the crude product using thin-film distillation.
-
The distillation should be performed under a vacuum of 0.01-10 mm Hg at a temperature between 100°C and 350°C.
-
This process yields a final product with a residual chloride level of 90 ppm or less, an acid number of 0.1 or less, and a nonylphenol content of 0.1 weight percent or less.
Caption: Workflow for the synthesis of Tris(4-nonylphenyl) phosphite.
Quantification of Tris(4-nonylphenyl) phosphite in Food Packaging by LC-MS/MS
This protocol describes a method for the quantification of TNPP in multilayer laminates used for food packaging.[6]
Materials:
-
Multilayer laminate sample
-
Organic solvents for extraction
-
LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source
Procedure:
-
Extraction: Extract TNPP from a known surface area of the laminate sample using appropriate organic solvents.
-
LC-MS/MS Analysis:
-
Inject the extract into the LC-MS/MS system.
-
Employ a suitable chromatographic column and mobile phase gradient to achieve separation.
-
Detect and quantify TNPP using the mass spectrometer in APCI positive ion mode, monitoring for specific precursor-to-product ion transitions.
-
-
Data Analysis: Quantify the amount of TNPP in the sample by comparing the peak area to a calibration curve generated from standards of known concentrations. The limit of quantification for this method is approximately 0.50 µg/dm².
Caption: Analytical workflow for TNPP quantification.
Mechanisms of Action
Antioxidant Activity in Polymers
TNPP functions as a secondary antioxidant, also known as a hydroperoxide decomposer, in polymers.[2] During polymer degradation, hydroperoxides (ROOH) are formed, which can lead to chain scission and a loss of mechanical properties. TNPP reacts with these hydroperoxides, converting them into stable, non-radical products, thereby interrupting the degradation cycle.
Caption: Antioxidant mechanism of TNPP in polymers.
Degradation and Environmental Fate
A significant concern regarding TNPP is its potential to degrade into 4-nonylphenol (4-NP), a known endocrine-disrupting chemical.[7] This degradation can occur through hydrolysis.[7] The release of 4-NP into the environment is a major factor in the classification of TNPP as a Substance of Very High Concern (SVHC) by the European Chemicals Agency.[8]
Caption: Degradation pathway of TNPP to 4-nonylphenol.
Biological Interactions and Signaling Pathways
Recent studies have begun to elucidate the direct and indirect biological effects of TNPP and its degradation products, which is of particular interest to drug development professionals.
Induction of Apoptosis in Human Renal Cells via the ERK/CEPBA/lncRNA CYTOR Axis
A 2024 study demonstrated that TNPP can induce apoptosis in human renal epithelial cells (HEK293T and HK-2).[9] The proposed mechanism involves the downregulation of the long non-coding RNA CYTOR through the ERK-CEBPA signaling pathway.[9] Specifically, TNPP treatment was found to decrease the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[9]
Caption: Proposed signaling pathway for TNPP-induced renal cell apoptosis.
Disruption of the Transforming Growth Factor-β (TGF-β) Signaling Pathway by 4-Nonylphenol
The degradation product of TNPP, 4-nonylphenol, has been shown to stimulate the proliferation of ovarian cancer cells by inhibiting the TGF-β signaling pathway.[10][11][12] This pathway is a critical regulator of cell growth and apoptosis. 4-Nonylphenol treatment leads to a decrease in the phosphorylation of Smad3, a key downstream effector of TGF-β signaling.[10][11][12]
Caption: Disruption of the TGF-β signaling pathway by 4-nonylphenol.
Conclusion
Tris(4-nonylphenyl) phosphite is a commercially significant chemical with well-established applications as a polymer stabilizer. Its chemical properties and synthesis are well-understood. However, growing concerns about its environmental fate and the endocrine-disrupting properties of its degradation product, 4-nonylphenol, have led to increased scrutiny and regulatory action. Furthermore, emerging research into the direct biological effects of TNPP on cellular signaling pathways highlights the need for a deeper understanding of its toxicological profile. This technical guide provides a foundational understanding of TNPP for researchers in both material science and the life sciences, underscoring the importance of considering both the industrial utility and the potential biological impact of such compounds.
References
- 1. Tris Nonylphenyl Phosphite Companies, Top Tris Nonylphenyl Phosphite Manufacturers [marketsandmarkets.com]
- 2. nbinno.com [nbinno.com]
- 3. Tris(nonylphenyl)phosphite | C45H69O3P | CID 76452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5532401A - Process for production of tris(nonylphenyl) phosphite - Google Patents [patents.google.com]
- 6. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. useforesight.io [useforesight.io]
- 8. packlab.gr [packlab.gr]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
